molecular formula C21H26ClN3O4 B2370042 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide CAS No. 898420-34-3

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide

Katalognummer: B2370042
CAS-Nummer: 898420-34-3
Molekulargewicht: 419.91
InChI-Schlüssel: ZQYJTVKXCLSGSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

A study by Mehta et al. (2019) discusses the synthesis of derivatives closely related to the compound , demonstrating significant antimicrobial and anticancer activities. These compounds have shown promise in in vitro studies, suggesting potential applications in developing new antimicrobial and anticancer agents (Mehta et al., 2019).

Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1 Inhibition

Research by Shibuya et al. (2018) identifies a compound with a similar structure that acts as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This inhibition property may have implications for treating diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications (Shibuya et al., 2018).

Anticonvulsant Activity

Aytemir et al. (2004) synthesized derivatives including elements of the compound , which showed potential anticonvulsant activity. This suggests the compound's derivatives could be useful in developing new treatments for seizure disorders (Aytemir et al., 2004).

Synthesis and Biological Screening

A study by Guna et al. (2009) involves the synthesis and biological screening of compounds with structural similarities, showing moderate activity against various bacteria and fungi. This indicates potential for developing new antimicrobial agents (Guna et al., 2009).

Wirkmechanismus

Target of Action

It’s known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Piperazine derivatives are known to interact with their targets in various ways, often acting as agonists or antagonists at receptor sites . The presence of the 3-chlorophenyl and pyran groups may also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of biological activity exhibited by piperazine derivatives , it’s plausible that this compound could influence multiple pathways, depending on its specific targets.

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the known effects of piperazine derivatives , it’s possible that this compound could have a range of effects, depending on its specific targets and mode of action.

Eigenschaften

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4/c1-2-6-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-7-9-25(10-8-24)17-5-3-4-16(22)11-17/h3-5,11-12,14H,2,6-10,13,15H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYJTVKXCLSGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.